Chemical structure and properties of Methyl 2-Amino-2-(4-biphenylyl)acetate
Chemical structure and properties of Methyl 2-Amino-2-(4-biphenylyl)acetate
Executive Summary
Methyl 2-amino-2-(4-biphenylyl)acetate (also known as 4-biphenylglycine methyl ester) is a non-proteinogenic
This guide provides a comprehensive analysis of its chemical architecture, validated synthesis protocols, and applications in modern drug development.[2]
Chemical Structure & Molecular Architecture[1][2]
Identity & Nomenclature[1][2]
-
Common Names: 4-Biphenylglycine methyl ester; Methyl 4-biphenylglycinate[1][2]
-
CAS Registry Numbers:
-
SMILES: COC(=O)C(N)C1=CC=C(C=C1)C2=CC=CC=C2
-
Molecular Formula: C
H NO (Free base)[1]
Structural Analysis
The molecule consists of three distinct functional domains, each contributing specific properties to its reactivity and binding potential:
-
-Amino Ester Core: The central carbon connects a nucleophilic primary amine and an electrophilic methyl ester.[1][2] This "push-pull" electronic environment makes the
-proton relatively acidic ( in DMSO), allowing for potential racemization under strongly basic conditions.[2] -
Biphenyl Moiety: A rigid, rod-like aromatic system.[1][2] Unlike a flexible alkyl chain (e.g., Leucine) or a single phenyl ring (Phenylalanine), the biphenyl group extends approximately 9-10 Å from the
-carbon.[1][2] This allows it to engage in - stacking interactions and penetrate deep hydrophobic clefts in target proteins.[1][2] -
Stereogenic Center: The C2 position is chiral. While often synthesized as a racemate, the enantiopure forms ((R) or (S)) are critical for biological activity.
Physicochemical Properties[1][3][4][5][6]
The following data summarizes the core physical parameters. Note that experimental values for the specific ester are limited; values marked (*) are predicted based on structural homologs (e.g., Phenylglycine methyl ester).
| Property | Value / Description | Context |
| Molecular Weight | 241.29 g/mol (Free Base)277.75 g/mol (HCl Salt) | Critical for stoichiometry calculations.[1][2] |
| Physical State | White to off-white crystalline solid | Typical for amino acid ester hydrochlorides.[1][2] |
| Melting Point | >200 °C (Decomposes) * | HCl salts of aryl-glycines typically possess high melting points due to strong crystal lattice energy.[1][2] |
| Solubility | Soluble in DMSO, MeOH, Water (Salt)Insoluble in Hexanes, Et2O (Salt) | The HCl salt is highly polar; the free base is soluble in organic solvents like DCM or EtOAc.[2] |
| LogP (Predicted) | ~2.5 - 3.0 | Significantly more lipophilic than Phenylglycine (LogP ~0.9), enhancing membrane permeability.[2] |
| pKa (Amine) | ~7.0 - 7.5 * | Lower than alkyl amino acids (9.0+) due to the electron-withdrawing effect of the adjacent phenyl ring.[1][2] |
Synthesis & Manufacturing
The synthesis of Methyl 2-amino-2-(4-biphenylyl)acetate typically follows the Strecker Synthesis pathway, chosen for its robustness and scalability.[2] This method builds the amino acid skeleton directly from the corresponding aldehyde.
Validated Synthetic Protocol: Strecker Route
Reagents:
-
Trimethylsilyl cyanide (TMSCN) or KCN/NH
Cl[1] -
Ammonia (7N in MeOH)[1]
-
Hydrochloric acid (6M)[1]
-
Thionyl Chloride (SOCl
)[1] -
Methanol (Anhydrous)[1]
Step-by-Step Methodology:
-
Aminonitrile Formation (Strecker Reaction):
-
Dissolve 4-biphenylcarboxaldehyde (1.0 eq) in MeOH.
-
Add NH
Cl (1.1 eq) and KCN (1.1 eq) at 0°C. Caution: Cyanide hazard.[1] -
Stir at room temperature for 12-24 hours. The intermediate aminonitrile precipitates or is extracted with EtOAc.
-
Mechanism:[1][5][6] Nucleophilic attack of cyanide on the imine formed in situ between the aldehyde and ammonia.
-
-
Hydrolysis to Amino Acid:
-
Esterification (Fischer Esterification):
-
Suspend 4-biphenylglycine (1.0 eq) in anhydrous Methanol.
-
Cool to 0°C. Dropwise add Thionyl Chloride (1.2 - 1.5 eq).[1][2]
-
Causality: SOCl
reacts with MeOH to generate anhydrous HCl in situ and consumes water produced during esterification, driving the equilibrium forward (Le Chatelier's principle). -
Concentrate in vacuo to yield Methyl 2-amino-2-(4-biphenylyl)acetate hydrochloride .[1][2]
-
Visualization: Synthesis Workflow
Caption: Step-wise synthesis from commercially available aldehyde precursor via Strecker reaction.
Reactivity & Synthetic Utility[1][2][10]
As a bifunctional building block, this compound serves as a "linchpin" in convergent synthesis.
Common Transformations
-
N-Protection: The primary amine reacts readily with Boc
O or Fmoc-OSu under mild basic conditions (NaHCO /Dioxane).[1][2] This is essential for solid-phase peptide synthesis (SPPS).[1][2] -
Amide Coupling: The free amine couples with carboxylic acids using standard agents (EDC/HOBt, HATU) to extend the peptide chain N-terminally.[2]
-
Ester Hydrolysis: Treatment with LiOH in THF/H
O selectively cleaves the methyl ester to reveal the free acid, allowing C-terminal extension.[1][2]
Visualization: Reactivity Profile
Caption: Divergent synthetic pathways for integration into complex molecular scaffolds.
Applications in Drug Development[2][6][8]
Pharmacophore Engineering
The 4-biphenyl group is a privileged structure in medicinal chemistry.[1][2]
-
Hydrophobic Anchoring: In protease inhibitors (e.g., Thrombin, Factor Xa, or Neprilysin inhibitors), the biphenyl group often occupies the S1 or S1' pocket.[2] The extended aromatic system displaces structural water molecules, leading to a gain in entropy and increased binding affinity.
-
Conformational Restriction: The steric bulk of the biphenyl group adjacent to the peptide bond restricts rotation around the
(phi) and (psi) angles. This can lock a peptide into a bioactive conformation (e.g., -turn), improving potency and metabolic stability against peptidases.[2]
Case Study Context
While distinct from the
Safety & Handling
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]
-
Inhalation: Handle the HCl salt in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place. The ester is stable, but the free base absorbs CO
from air; keep the HCl salt in a desiccator.
-
References
-
PubChem. Methyl 2-amino-2-(4-methylphenyl)acetate (Analog Data).[1][2] National Library of Medicine.[2] Available at: [Link][1]
-
Organic Syntheses. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Org.[2][7][8][9] Synth. 2003, 80,[2] 75. Available at: [Link]
-
ChemSRC. Methyl 2-([1,1'-biphenyl]-4-yl)-2-aminoacetate hydrochloride - CAS 179811-50-8.[1][2][3][10] Available at: [Link][1]
-
NIST Chemistry WebBook. [1,1'-Biphenyl]-4-carboxaldehyde.[1][2][4] National Institute of Standards and Technology.[2][4] Available at: [Link][1]
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- 3. Methyl 2-([1,1'-biphenyl]-4-yl)-2-aminoacetate hydrochloride Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]
- 5. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA2961698A1 - Salt of phenylglycine methyl ester - Google Patents [patents.google.com]
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